N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
The compound N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethoxy group at position 6 and a phenyl ring at position 3. The sulfonamide moiety is attached to a benzene ring bearing a trifluoromethoxy (-OCF₃) group at the para position. This structure combines a heterocyclic pyridazine system with a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-28-18-11-10-17(23-24-18)13-4-3-5-14(12-13)25-30(26,27)16-8-6-15(7-9-16)29-19(20,21)22/h3-12,25H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVMBKRFUBDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in materials science and the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonamide Substituents
A closely related compound, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide (CAS: 933214-87-0), replaces the trifluoromethoxy group with an ethyl (-C₂H₅) substituent. Key differences include:
- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, which may enhance binding interactions in polar environments, whereas the ethyl group is electron-donating and less sterically demanding.
- Molecular Weight : The trifluoromethoxy analogue has a higher molecular weight (~439.5 g/mol estimated) compared to the ethyl variant (383.5 g/mol).
Structural Analogues with Modified Pyridazine Moieties
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide shares the trifluoromethoxy-sulfonamide group but differs in the pyridazine region:
- Linker Flexibility : The ethyl chain linker in this analogue may confer conformational flexibility, unlike the rigid phenyl linkage in the target compound.
- Biological Implications : The pyridin-4-yl group could enhance π-π stacking interactions in hydrophobic binding pockets, whereas the ethoxy group may improve metabolic stability.
General Substituent Effects from Diverse Scaffolds
- Fluorine Substitution : Fluorine atoms (e.g., in -CF₃ or -F groups) improve metabolic stability and binding affinity through electronegativity and reduced steric hindrance.
- Heterocyclic Cores : Pyrazolo[3,4-d]pyrimidin and chromen systems demonstrate that fused heterocycles often enhance target selectivity compared to simpler pyridazines.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
Mechanisms of Biological Activity
Sulfonamides typically exert their biological effects through inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This inhibition leads to a decrease in folate levels, ultimately affecting nucleic acid synthesis and bacterial growth. The trifluoromethoxy group may enhance lipophilicity and improve membrane permeability, potentially increasing the compound's efficacy against target cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The specific activity of this compound against various microorganisms remains to be fully elucidated.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, similar sulfonamide derivatives have shown IC50 values in the micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | TBD | TBD |
| HepG2 (Liver) | TBD | TBD |
| NIH 3T3 (Normal) | TBD | TBD |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of a related sulfonamide compound on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, indicating potential for development as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamides similar to this compound, demonstrating effectiveness against resistant strains of Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
